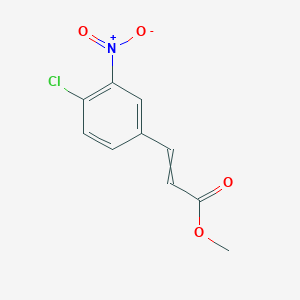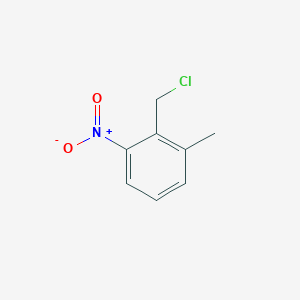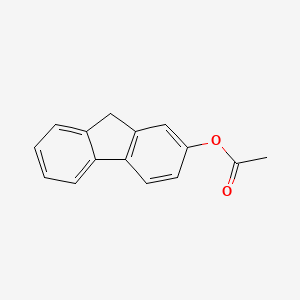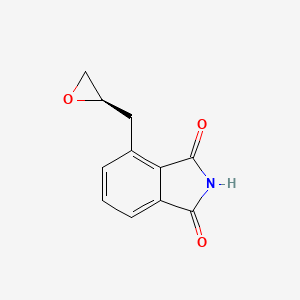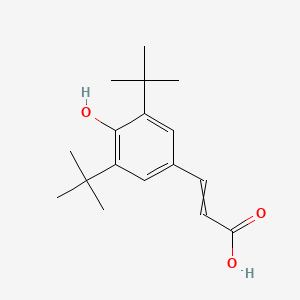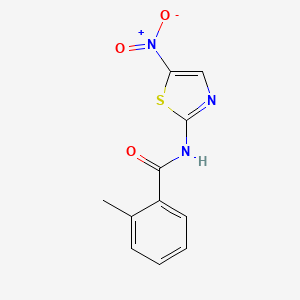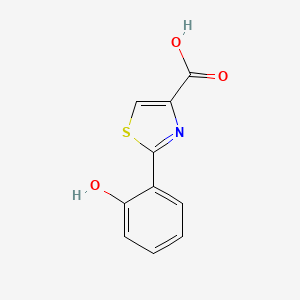
2-(2-hydroxyphenyl)thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-hydroxyphenyl)thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a hydroxyphenyl group at the 2-position and a carboxylic acid group at the 4-position. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyphenyl)thiazole-4-carboxylic acid typically involves the condensation of 2-aminothiophenol with α-haloketones followed by cyclization. One common method is the reaction of 2-aminothiophenol with ethyl bromoacetate in the presence of a base such as sodium ethoxide, followed by cyclization with sulfur to form the thiazole ring .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyphenyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
2-(2-hydroxyphenyl)thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical sensors
Mechanism of Action
The mechanism of action of 2-(2-hydroxyphenyl)thiazole-4-carboxylic acid involves its interaction with various molecular targets:
Enzyme Inhibition: Inhibits enzymes such as topoisomerase and cholinesterase, leading to cell cycle arrest and apoptosis.
Receptor Binding: Binds to specific receptors, modulating signal transduction pathways.
Reactive Oxygen Species (ROS) Generation: Induces the production of ROS, leading to oxidative stress and cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-hydroxyphenyl)benzothiazole
- 2-(2-hydroxyphenyl)imidazole
- 2-(2-hydroxyphenyl)oxazole
Uniqueness
2-(2-hydroxyphenyl)thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. Its combination of a hydroxyphenyl group and a carboxylic acid group on the thiazole ring enhances its potential as a multifunctional bioactive molecule .
Properties
CAS No. |
27501-91-3 |
|---|---|
Molecular Formula |
C10H7NO3S |
Molecular Weight |
221.23 g/mol |
IUPAC Name |
2-(2-hydroxyphenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7NO3S/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-5,12H,(H,13,14) |
InChI Key |
UCVBEULMPJTLLH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)C(=O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


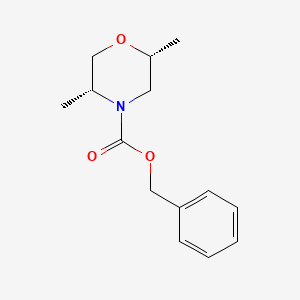
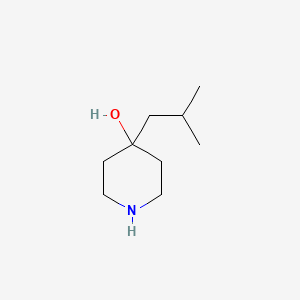
![1-[Bis(4-fluorophenyl)methyl]piperidine](/img/structure/B8805041.png)
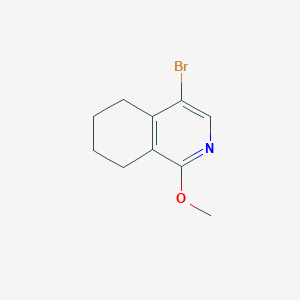
![4-[(2-Hydroxyethyl)sulfanyl]benzenesulfonamide](/img/structure/B8805056.png)
![Thieno[2,3-b]thiophene-2-carboxaldehyde](/img/structure/B8805070.png)


